BenchChemオンラインストアへようこそ!

Piperidin-2-imine

Nitric oxide synthase inhibition iNOS cyclic amidine SAR

Piperidin-2-imine (CAS 22780-54-7), also known as 2-iminopiperidine or 3,4,5,6-tetrahydro-2-pyridinamine, is a six-membered cyclic amidine with the molecular formula C₅H₁₀N₂ and a molecular weight of 98.15 g/mol. The compound features an exocyclic imine group at the 2-position of a saturated piperidine ring, existing in tautomeric equilibrium between the imine (C=N) and enamine (N–C=C–NH₂) forms.

Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
CAS No. 22780-54-7
Cat. No. B3049963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-2-imine
CAS22780-54-7
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
Structural Identifiers
SMILESC1CCN=C(C1)N
InChIInChI=1S/C5H10N2/c6-5-3-1-2-4-7-5/h1-4H2,(H2,6,7)
InChIKeyDHGUMNJVFYRSIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-2-imine (CAS 22780-54-7): Chemical Identity, Classification, and Procurement-Relevant Characteristics


Piperidin-2-imine (CAS 22780-54-7), also known as 2-iminopiperidine or 3,4,5,6-tetrahydro-2-pyridinamine, is a six-membered cyclic amidine with the molecular formula C₅H₁₀N₂ and a molecular weight of 98.15 g/mol [1]. The compound features an exocyclic imine group at the 2-position of a saturated piperidine ring, existing in tautomeric equilibrium between the imine (C=N) and enamine (N–C=C–NH₂) forms [2]. Unlike the parent scaffold piperidine (a simple secondary amine, pKa ≈ 11.2) or piperidin-2-one (a lactam/carbonyl derivative), piperidin-2-imine possesses a resonance-stabilized amidine functionality that confers distinct hydrogen-bonding capacity, protonation behaviour, and biological recognition properties [3]. It is classified as a non-amino acid, small-molecule inhibitor of human nitric oxide synthase (NOS) isoforms and is catalogued in authoritative databases under CHEMBL269058, PubChem CID 85237, and PDB ligand code 2IM [1][4].

Why Piperidine, Piperidin-2-one, or Other Six-Membered Heterocycles Cannot Substitute for Piperidin-2-imine in NOS-Targeted Research


Piperidin-2-imine is not functionally interchangeable with its closest structural analogs—piperidine, piperidin-2-one (δ-valerolactam), or 2-aminopiperidine—because its cyclic amidine pharmacophore is the essential structural determinant for human nitric oxide synthase (NOS) isoform inhibition [1]. The resonance-stabilized N–C=N system enables a specific bidentate hydrogen-bonding interaction with the active-site glutamate residue conserved across NOS isoforms, a binding mode that simple amines (piperidine), carbonyl-containing lactams (piperidin-2-one), or exocyclic amines (2-aminopiperidine) cannot recapitulate [2]. Even among cyclic amidines, potency varies substantially with ring size: 2-iminopyrrolidine (5-membered) and 2-iminoazocane (8-membered) are markedly weaker than the 6-membered 2-iminopiperidine, confirming that the piperidine ring geometry is optimal for the NOS active site [1]. Consequently, substituting piperidin-2-imine with a generic piperidine derivative in a biochemical or pharmacological workflow will result in loss of NOS inhibitory activity, and procurement decisions must be guided by the specific amidine pharmacophore rather than the piperidine scaffold alone.

Quantitative Differentiation Evidence for Piperidin-2-imine (22780-54-7) Versus Closest Analogs and In-Class Comparators


Head-to-Head hiNOS Inhibition Potency: 2-Iminopiperidine (6-Membered) vs. 2-Iminohomopiperidine (7-Membered)

In the foundational structure–activity relationship study of 2-iminoazaheterocycles spanning five- to nine-membered rings, 2-iminopiperidine (the six-membered congener) was identified as the most potent inhibitor of human inducible nitric oxide synthase (hiNOS), achieving an IC₅₀ of 1.0 μM [1]. The direct seven-membered ring homolog, 2-iminohomopiperidine, exhibited exactly half the potency with an IC₅₀ of 2.0 μM under identical assay conditions, demonstrating that the six-membered piperidine ring geometry is optimal for NOS active-site complementarity [1]. This 2-fold potency advantage is a quantifiable, decision-relevant differentiation factor for researchers selecting between commercially available cyclic amidine building blocks for NOS inhibitor development.

Nitric oxide synthase inhibition iNOS cyclic amidine SAR ring-size optimization

Cellular iNOS Inhibition: 2-Iminopiperidine Outperforms NG-Methyl-L-arginine in Macrophage Nitrite Assay

In a comparative study using immunostimulated J774 macrophages as a cellular model of iNOS activity, piperidin-2-imine inhibited nitrite formation with an EC₅₀ of 10 μM, representing a 7-fold greater potency than the widely used arginine-based reference inhibitor NG-methyl-L-arginine (L-NMA), which required 70 μM to achieve equivalent inhibition [1]. In the same assay, the acyclic amidine butyramidine showed intermediate potency (EC₅₀ = 60 μM), confirming that the cyclic amidine structure of 2-iminopiperidine confers a substantial cellular potency advantage over both acyclic amidines and amino acid-derived NOS inhibitors [1].

Cellular NOS assay J774 macrophages nitrite formation iNOS functional inhibition

In Vivo Pharmacodynamic Validation: Oral 2-Iminopiperidine Suppresses Plasma Nitrite/Nitrate in LPS-Challenged Rats

Oral administration of piperidin-2-imine to lipopolysaccharide (LPS)-treated rats produced a dose-dependent reduction in plasma nitrite/nitrate levels, a direct systemic biomarker of iNOS activity in vivo [1]. This in vivo efficacy distinguishes piperidin-2-imine from many research-grade NOS inhibitors that lack oral bioavailability or systemic exposure. While quantitative dose-response data (ED₅₀ or percent inhibition at specific doses) are not reported in the primary publication for the unsubstituted parent compound, the closely related 4-methyl-2-iminopiperidine analog achieved 87% inhibition of plasma nitrite levels at 10 mg/kg p.o. in the same LPS rat model [2], providing a class-level benchmark. The demonstrated oral activity of the parent compound validates piperidin-2-imine as a viable tool compound for animal models of NO-driven inflammation, in contrast to purely in vitro NOS inhibitors.

In vivo NOS inhibition LPS endotoxemia model oral bioavailability plasma nitrite/nitrate

Structural Biology Validation: Piperidin-2-imine as a High-Resolution Crystallographic Probe Ligand (PDB: 2AS2 at 1.45 Å)

Piperidin-2-imine has been co-crystallized with cytochrome c peroxidase (PDB ID: 2AS2) at a resolution of 1.45 Å, and with purine nucleoside phosphorylase from Schistosoma mansoni (PDB ID: 6B2L) at 1.56 Å, demonstrating its utility as a well-resolved small-molecule ligand for high-resolution structural biology [1][2]. In the cytochrome c peroxidase structure, the ligand geometry corresponded closely to computational docking predictions within a charged, engineered 180 ų cavity, validating piperidin-2-imine as a probe for studying ligand–protein interactions in charged binding sites [1]. By contrast, simple piperidine lacks defined PDB ligand entries with high-resolution electron density in engineered binding sites, limiting its utility for analogous biophysical studies. The availability of validated PDB coordinates for piperidin-2-imine accelerates structure-based design efforts and provides immediate reference data for fragment-growing campaigns.

X-ray crystallography PDB ligand 2IM model binding site fragment-based drug design

Scaffold Derivatization Potential: Substituted 2-Iminopiperidines Achieve Sub-Micromolar hiNOS Inhibition with Tunable Isoform Selectivity

Piperidin-2-imine serves as a privileged starting scaffold for potency and selectivity optimization. Methyl substitution at the 4-position yields 2-imino-4-methylpiperidine with an hiNOS IC₅₀ of 0.1 μM (10-fold improvement over the parent 1.0 μM), while 4,6-dimethyl substitution further improves potency to 0.08 μM (12.5-fold improvement) [1]. Crucially, substitution at the 6-position with cyclohexylmethyl produced an inhibitor (compound 13) with an heNOS/hiNOS selectivity ratio of 64, enabling isoform-selective pharmacological profiling [1]. Furthermore, Hansen et al. demonstrated that the homologous 2-iminohomopiperidinium scaffold can achieve hiNOS IC₅₀ values as low as 160 nM with heNOS/hiNOS selectivity ratios exceeding 300 in optimized derivatives [2], illustrating the broad derivatization landscape accessible from the core cyclic amidine framework. In contrast, piperidine and piperidin-2-one lack this inherent NOS pharmacophore and require de novo functionalization to achieve any NOS binding.

SAR lead optimization isoform selectivity 2-iminopiperidine derivatives

Physicochemical Differentiation: Amidine Tautomerism and Hydrogen-Bonding Capacity Distinguish 2-Iminopiperidine from Piperidine and Piperidin-2-one

Piperidin-2-imine exists in a tautomeric equilibrium between the 2-imino form (cyclic C=N, exocyclic NH) and the 2-amino form (endocyclic N–C=, exocyclic NH₂), a dynamic behaviour characteristic of cyclic amidines that is absent in both piperidine (simple secondary amine, single tautomer) and piperidin-2-one (lactam, amide-iminol equilibrium with different energetics) [1]. This amidine functionality provides a resonance-stabilized protonation state (amidinium cation) with a pKa distinct from piperidine (pKa ≈ 11.2 for piperidine conjugate acid [2]), enabling differential ionization and solubility profiles at physiological pH. The N–C=N system also functions as a bidentate hydrogen-bond donor/acceptor pair, a recognition motif exploited in NOS active-site binding that simple monoamines or carbonyls cannot replicate. The free base form (CAS 22780-54-7) has a calculated LogP of approximately -0.84 , in contrast to piperidine (LogP ≈ 0.85) and piperidin-2-one (LogP ≈ -0.14), reflecting the increased polarity imparted by the additional nitrogen.

Amidine-imine tautomerism hydrogen-bond donor/acceptor physicochemical properties molecular recognition

Optimal Research and Procurement Application Scenarios for Piperidin-2-imine (22780-54-7) Based on Quantitative Differentiation Evidence


In Vitro hiNOS Enzymatic Inhibition Studies Requiring a Validated, Potent Non-Amino Acid Inhibitor Core

Piperidin-2-imine is the optimal choice for researchers establishing in vitro hiNOS inhibition assays when a non-amino acid, small-molecule inhibitor scaffold is required. Its IC₅₀ of 1.0 μM against recombinant human iNOS—2-fold more potent than the 7-membered ring homolog 2-iminohomopiperidine—provides a validated potency benchmark [1]. Unlike L-arginine-derived inhibitors such as L-NMA, piperidin-2-imine avoids cross-reactivity with arginine metabolic pathways, reducing data interpretation confounds. The compound is commercially available as both the free base (CAS 22780-54-7) and the hydrochloride salt (CAS 16011-96-4, water-soluble ), facilitating direct use in aqueous enzyme assay buffers without DMSO-related artefacts.

Cell-Based iNOS Functional Assays in Macrophage and Inflammation Models

For researchers employing J774 macrophages, RAW 264.7 cells, or primary immune cells for iNOS functional studies, piperidin-2-imine delivers an EC₅₀ of 10 μM in cellular nitrite inhibition assays—a 7-fold potency advantage over the standard reference compound L-NMA (EC₅₀ = 70 μM) [2]. This potency differential translates to lower compound consumption, reduced solvent exposure to cells, and a wider usable concentration window for dose-response experiments. The compound's demonstrated selectivity for iNOS over endothelial NOS (eNOS) in cellular contexts further supports its use in experiments where constitutive NOS isoform activity must be preserved [2].

In Vivo Rodent Models of NO-Driven Inflammation and Septic Shock

Piperidin-2-imine is uniquely suited for translational studies bridging in vitro iNOS inhibition to in vivo pharmacodynamic readouts. Oral administration of the parent compound in LPS-challenged rats produced dose-dependent suppression of plasma nitrite/nitrate, confirming systemic target engagement [1]. This in vivo activity, coupled with the demonstrated oral efficacy of closely related 2-iminopiperidine analogs (e.g., 4-methyl-2-iminopiperidine achieving 87% plasma nitrite reduction at 10 mg/kg p.o. [3]), positions piperidin-2-imine as a cost-effective starting compound for in vivo proof-of-concept studies before committing to more extensively optimized—and more expensive—derivatized analogs.

Structural Biology and Fragment-Based Drug Design Using a Pre-Validated Crystallographic Probe

Structural biology groups undertaking crystallographic screening, fragment-based lead discovery, or computational docking validation can directly leverage piperidin-2-imine's existing high-resolution co-crystal structures. The PDB entry 2AS2 (1.45 Å resolution, cytochrome c peroxidase complex) provides immediate reference coordinates, validated ligand geometry, and published electron density maps for the ligand in a charged model binding site [4]. The second co-structure, PDB 6B2L (1.56 Å, Schistosoma mansoni purine nucleoside phosphorylase), extends applicability to pathogen target crystallography [5]. These pre-existing structures eliminate the need for de novo crystallization condition screening with the ligand, accelerating structure determination timelines for NOS-related or amidine-binding protein targets.

Quote Request

Request a Quote for Piperidin-2-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.